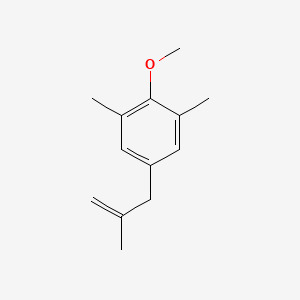

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene

Description

Propriétés

IUPAC Name |

2-methoxy-1,3-dimethyl-5-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9(2)6-12-7-10(3)13(14-5)11(4)8-12/h7-8H,1,6H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNBOLXRLGFCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641231 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-20-8 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethyl-4-methoxybenzene with a suitable alkylating agent under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling, which involves the reaction of 3,5-dimethyl-4-methoxyphenylboronic acid with an appropriate alkene in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones under controlled conditions.

Reduction: Reduction reactions can convert it into saturated hydrocarbons.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce halogens, nitro groups, or alkyl groups onto the aromatic ring.

Applications De Recherche Scientifique

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This reactivity is influenced by the electron-donating effects of the methoxy and methyl groups on the aromatic ring .

Comparaison Avec Des Composés Similaires

3-(3,5-Dimethyl-4-hydroxyphenyl)-1-propene

Key Differences :

- Substituent at position 4 : Hydroxyl (-OH) replaces methoxy (-OCH₃) .

- Propene substitution : Lacks the 2-methyl group on the propene chain.

Implications : - Absence of the 2-methyl group reduces steric hindrance, possibly increasing reactivity in polymerization or addition reactions.

Data Summary :

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

Key Differences :

- Core structure : Phosphine (PH) replaces the propene chain.

- Substituents : Two 3,5-dimethyl-4-methoxyphenyl groups attached to phosphorus .

Implications : - The phosphine ligand’s electron-rich aromatic rings enhance metal coordination in catalysis.

- Bulkier substituents may improve stability in transition-metal complexes compared to the less-substituted propene derivative.

Data Summary :

Isobutylene/Isoprene Copolymers

Key Differences :

- Polymer vs. monomer: The target compound is a small molecule, whereas copolymers incorporate 2-methyl-1-propene (isobutylene) as a repeating unit . Implications:

- The copolymer’s backbone (e.g., isobutylene/isoprene) provides elasticity and chemical resistance, utilized in rubber production.

Research Findings and Implications

- Electronic Effects : Methoxy and methyl groups on the phenyl ring likely stabilize the compound via electron donation, reducing electrophilic substitution reactivity compared to hydroxyl analogs .

- Synthetic Utility : Structural analogs like bis(3,5-dimethyl-4-methoxyphenyl)phosphine highlight the utility of such substituents in designing ligands for asymmetric catalysis .

Activité Biologique

3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene, an organic compound with the molecular formula C₁₃H₁₈O, has garnered attention in various fields including medicinal chemistry and agrochemicals. Its structural features suggest potential biological activities that merit detailed exploration. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 206.29 g/mol

- CAS Number : 53483-16-2

- Structure : The compound features a propene group attached to a dimethyl-substituted methoxyphenyl moiety, enhancing its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest its potential as an antibacterial and antifungal agent.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as tubulin binding and disruption of microtubule formation.

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer cell growth.

- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity Study

A study evaluated the antimicrobial effects of various derivatives including this compound against common pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | High |

| Escherichia coli | 0.020 mg/mL | High |

| Candida albicans | 0.050 mg/mL | Moderate |

The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its role as a potential anti-inflammatory agent.

Research Findings

Recent studies have expanded on the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Compounds with methoxy groups at specific positions on the phenyl ring showed enhanced biological activity compared to those without.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | structure | Antibacterial, Anti-inflammatory |

| 2-Methoxy-1,3-dimethylbenzene | structure | Low activity |

| 5-Allyl-2-methoxybenzaldehyde | structure | Moderate activity |

Q & A

Q. What are the established synthetic routes for 3-(3,5-Dimethyl-4-methoxyphenyl)-2-methyl-1-propene, and how can reaction conditions be optimized for higher purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or alkylation reactions. For example, analogous protocols involve reacting substituted aldehydes with ketones in ethanol/NaOH at room temperature to form α,β-unsaturated ketones . Optimization includes:

-

Temperature Control : Maintaining 60–65°C during reflux to minimize side reactions .

-

Catalyst Selection : Using aqueous NaOH for base-mediated condensation or HCl in glacial acetic acid for cyclization .

-

Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization improve purity .

Table 1: Comparative Synthesis Conditions

Method Reagents/Conditions Yield (%) Purity (%) Reference Claisen-Schmidt Ethanol, NaOH, RT 80–85 ≥95 Cyclization Glacial acetic acid, HCl, reflux 75–80 ≥90

Q. How are spectroscopic techniques (NMR, FT-IR) employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Signals for methoxy groups (δ ~3.75 ppm in 1H; ~55 ppm in 13C) and aromatic protons (δ 6.7–7.7 ppm) confirm substitution patterns . Allylic protons in the propene moiety appear as doublets (δ ~5.2 ppm) .

- FT-IR : Stretching frequencies for C=O (1682 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 356 for analogs) confirm molecular weight .

Q. What are the key physical properties (density, boiling point) of this compound, and how are they experimentally determined?

- Methodological Answer :

- Density : Measured via pycnometry or computational tools (e.g., 0.925 g/cm³ reported) .

- Boiling Point : Determined using distillation setups (241.1°C at 760 mmHg) .

- Melting Point : Not widely reported, suggesting liquid state at RT; differential scanning calorimetry (DSC) can clarify phase transitions.

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- Charge Distribution : Electron-rich methoxy groups direct electrophilic substitution .

- Reactivity : Allylic double bonds (propene) are susceptible to addition reactions, modeled via transition-state simulations .

Tools: Gaussian or ORCA software with B3LYP/6-311+G(d,p) basis sets .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data across studies?

- Methodological Answer :

Q. How does steric hindrance from the 3,5-dimethyl groups influence regioselectivity in derivatization reactions?

- Methodological Answer : Steric effects from methyl groups limit access to the para-methoxy site, favoring meta-substitution. Experimental validation:

- Competitive Reactions : Compare halogenation (e.g., bromine) yields under kinetic vs. thermodynamic control .

- X-ray Crystallography : Resolve spatial arrangements (e.g., analogs in ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for volatile intermediates .

- Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Data Analysis & Reporting

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.